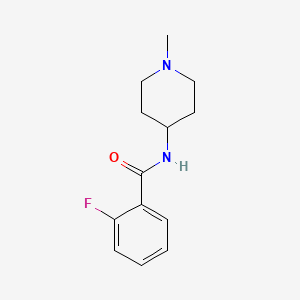
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes multiple functional groups such as methoxy, sulfonyl, and acetamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the sulfonyl aniline intermediate: This step involves the reaction of 4-methylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl aniline intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methoxy reagents to introduce the methoxy groups at the 3 and 4 positions of the aromatic ring.
Acetamide formation: The final step involves the reaction of the methoxylated sulfonyl aniline with an acylating agent, such as acetic anhydride, in the presence of a base to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)sulfonylaniline
- N-(2-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-15(2)13-22-21(24)14-23(17-8-11-19(27-4)20(12-17)28-5)29(25,26)18-9-6-16(3)7-10-18/h6-12,15H,13-14H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDFKWSEBSIEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4957936.png)
![(5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4957943.png)
![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4957945.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4957966.png)
![3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4957968.png)
![ethyl 5-{[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B4957980.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4957983.png)
![3-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4957990.png)
![5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4957996.png)
![Methyl 2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B4958011.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)
